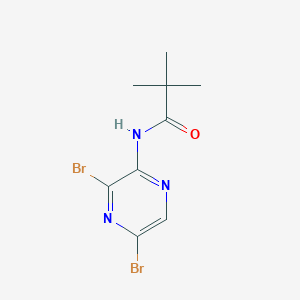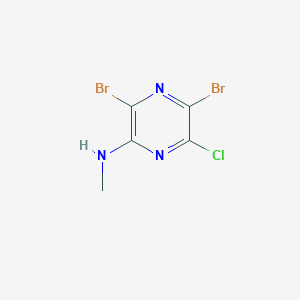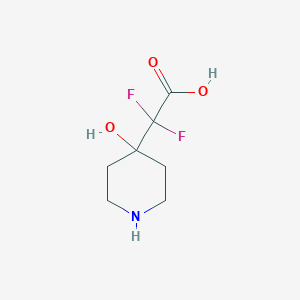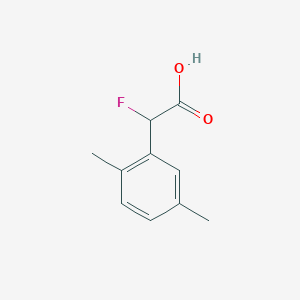
3-(Pyridin-2-YL)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-YL)cyclobutan-1-amine is an organic compound with a molecular formula of C9H12N2 It consists of a cyclobutane ring substituted with a pyridin-2-yl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)cyclobutan-1-amine typically involves the reaction of cyclobutanone with 2-aminopyridine under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage and subsequent formation of the desired amine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-(Pyridin-2-YL)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
3-(Pyridin-2-YL)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
作用機序
The mechanism of action of 3-(Pyridin-2-YL)cyclobutan-1-amine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The amine group can form hydrogen bonds with various biomolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
3-(Pyridin-3-YL)cyclobutan-1-amine: Similar structure but with the pyridine ring substituted at the 3-position.
N-(Pyridin-2-YL)amides: Compounds with an amide group instead of an amine group.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and an imidazo[1,2-a]pyridine ring.
Uniqueness
3-(Pyridin-2-YL)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring and a pyridine ring, which imparts specific chemical and biological properties.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-pyridin-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-7(6-8)9-3-1-2-4-11-9/h1-4,7-8H,5-6,10H2 |
InChIキー |
MHJWNTXRJNWOIV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
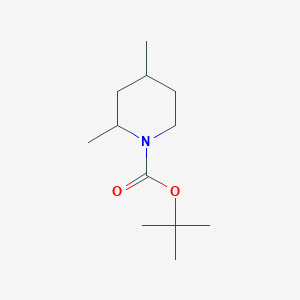
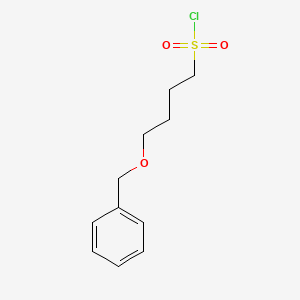
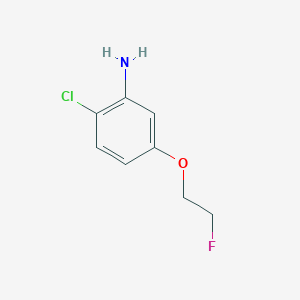
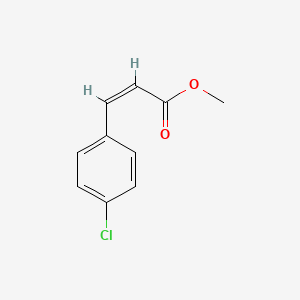

![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


